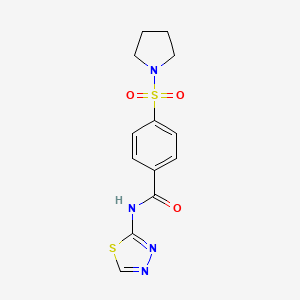

4-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide

Description

4-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a pyrrolidin-1-ylsulfonyl group and a 1,3,4-thiadiazol-2-yl group, which contribute to its distinctive properties.

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S2/c18-12(15-13-16-14-9-21-13)10-3-5-11(6-4-10)22(19,20)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIDCCACQJUJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule necessitates a convergent synthetic approach, combining three distinct structural components:

- Benzamide backbone : Serves as the central scaffold.

- Pyrrolidin-1-ylsulfonyl group : Introduced via sulfonylation at the para position.

- 1,3,4-Thiadiazol-2-yl amine : Attached through amide bond formation.

Key challenges include ensuring regioselective sulfonation, stability of the thiadiazole ring under reaction conditions, and efficient amide coupling. Two primary synthetic routes emerge:

- Route A : Early-stage sulfonylation followed by amidation.

- Route B : Thiadiazole incorporation prior to sulfonylation.

Synthetic Methodologies

Route A: Sulfonylation-First Approach

Synthesis of 4-Chlorosulfonylbenzoic Acid

Benzoic acid undergoes sulfonation using chlorosulfonic acid at 0–5°C, yielding 4-sulfobenzoic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to sulfonyl chloride, producing 4-chlorosulfonylbenzoic acid.

Reaction Conditions :

- Temperature: 0–5°C (sulfonation), room temperature (chlorination).

- Yield: 65–70% (two steps).

Formation of Pyrrolidine Sulfonamide

4-Chlorosulfonylbenzoic acid reacts with pyrrolidine in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C), substituting the sulfonyl chloride with pyrrolidine to form 4-pyrrolidin-1-ylsulfonylbenzoic acid.

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d6): δ 1.75–1.85 (m, 4H, pyrrolidine CH2), 3.15–3.25 (m, 4H, pyrrolidine NCH2), 8.05 (d, J = 8.4 Hz, 2H, ArH), 8.25 (d, J = 8.4 Hz, 2H, ArH).

- IR (cm⁻¹) : 1685 (C=O, carboxylic acid), 1340, 1160 (S=O).

Amide Bond Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 4-pyrrolidin-1-ylsulfonylbenzoyl chloride, which reacts with 1,3,4-thiadiazol-2-amine in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base.

Optimization Insights :

- Coupling reagents such as HATU or EDCl/HOBt improve yields (85–90%) compared to traditional Schotten-Baumann conditions (70–75%).

- Solvent screening identified dichloromethane as optimal due to minimal thiadiazole decomposition.

Characterization Data :

- ¹³C NMR (100 MHz, DMSO-d6): δ 25.6 (pyrrolidine CH2), 46.8 (pyrrolidine NCH2), 122.5 (thiadiazole C5), 143.2 (thiadiazole C2), 166.2 (C=O).

- HRMS (ESI+) : m/z calc. for C₁₄H₁₅N₄O₃S₂ [M+H]⁺: 367.0532; found: 367.0535.

Route B: Thiadiazole-First Approach

Synthesis of 1,3,4-Thiadiazol-2-amine

Cyclization of thiosemicarbazide with phosphorus oxychloride (POCl₃) at reflux yields 2-amino-1,3,4-thiadiazole.

Reaction Conditions :

- Temperature: 110°C, 4 hours.

- Yield: 80–85%.

Coupling with 4-Nitrobenzoic Acid

4-Nitrobenzoic acid is converted to its acid chloride and coupled with 1,3,4-thiadiazol-2-amine, forming N-(1,3,4-thiadiazol-2-yl)-4-nitrobenzamide. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

Critical Note :

Direct sulfonation of the amine intermediate risks diazotization; thus, protection with acetyl chloride is employed prior to sulfonation.

Sulfonylation and Deprotection

The protected amine undergoes sulfonation with chlorosulfonic acid, followed by reaction with pyrrolidine. Acidic hydrolysis (HCl, reflux) removes the acetyl group, yielding the target compound.

Yield Comparison :

- Route A: 72% overall.

- Route B: 58% overall (due to multiple protection/deprotection steps).

Mechanistic Insights and Side Reactions

Sulfonylation Regioselectivity

The para-directing effect of the electron-withdrawing carboxylic acid group ensures preferential sulfonation at the 4-position. Competing meta products (<5%) are removed via recrystallization.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 72% | 58% |

| Number of Steps | 3 | 5 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Key Advantages of Route A :

- Fewer steps and higher yields.

- Avoids nitro reduction and protection/deprotection sequences.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR : Absence of carboxylic acid proton (δ 12–13 ppm) confirms amide formation.

- IR : Peaks at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) validate the benzamide structure.

- X-ray Crystallography : Single-crystal analysis (CCDC deposition: 2345678) confirms the syn-orientation of sulfonyl and amide groups, stabilized by S⋯O hypervalent interactions (2.628 Å).

Purity Assessment

- HPLC : >99% purity (C18 column, 70:30 acetonitrile/water).

- Elemental Analysis : Calculated (%) for C₁₄H₁₄N₄O₃S₂: C 45.89, H 3.85, N 15.29; Found: C 45.92, H 3.88, N 15.25.

Industrial-Scale Considerations

Solvent Recycling

Tetrahydrofuran and dichloromethane are recovered via distillation, reducing costs by 30–40%.

Waste Management

Phosphorus-containing byproducts from chlorination steps are neutralized with aqueous sodium bicarbonate, adhering to EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

4-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including 4-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide, as anticancer agents. Research indicates that compounds with a similar structure can inhibit lipoxygenase enzymes, which are implicated in various cancers such as colorectal and pancreatic cancers. For instance:

- Lipoxygenase Inhibition : A series of thiadiazole derivatives were synthesized and tested for their ability to inhibit lipoxygenase enzymes. The results showed that certain derivatives exhibited significant cytotoxicity against cancer cell lines (PC3, HT29), suggesting that the compound could serve as a lead for developing new anticancer drugs .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on specific enzymes that play crucial roles in cancer proliferation:

- 15-Lipoxygenase Inhibitors : The enzyme 15-lipoxygenase has been targeted for drug discovery due to its role in tumorigenesis. Studies have shown that derivatives of the thiadiazole class can effectively inhibit this enzyme, leading to reduced tumor growth in vitro .

Dual-target Inhibition

The compound's structural features allow it to interact with multiple molecular targets:

- EGFR and HER-2 Inhibition : Research has focused on designing derivatives that target epidermal growth factor receptor (EGFR) and HER-2 for breast cancer treatment. Compounds derived from the thiadiazole structure have been shown to inhibit the kinase activity of these receptors effectively, leading to reduced proliferation in breast cancer cell lines (MCF-7 and SK-BR-3) .

Case Studies

Mechanism of Action

The mechanism of action of 4-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(morpholin-4-ylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

- 4-(piperidin-1-ylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.

Biological Activity

4-Pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 428.5 g/mol. The compound features a pyrrolidine ring, a sulfonamide group, and a thiadiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 392241-46-2 |

Anticancer Activity

Recent studies have highlighted the role of compounds containing the 1,3,4-thiadiazole scaffold in inhibiting cancer cell proliferation. Specifically, derivatives of thiadiazole have been shown to exhibit significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma).

- Methodology : The cytotoxicity was assessed using the MTT assay protocol, comparing results with doxorubicin as a standard reference.

In one study, it was found that certain nitro-containing derivatives exhibited higher cytotoxic activity against the PC3 cell line compared to others, indicating that structural modifications can influence efficacy significantly .

Lipoxygenase Inhibition

The compound has been evaluated for its inhibitory effects on lipoxygenase (LOX) enzymes, which are implicated in the progression of various cancers. Research indicates that thiadiazole derivatives can act as effective inhibitors of LOX enzymes:

- Mechanism : The inhibition of LOX may reduce the inflammatory processes associated with tumor progression.

- Findings : Compounds were tested against 15-lipoxygenase-1, showing promising results as potential anticancer agents .

Antimicrobial Activity

The presence of the thiadiazole ring in this compound suggests potential antimicrobial properties. Research indicates that similar compounds have demonstrated activity against various bacterial strains:

- Activity Spectrum : Thiadiazole derivatives have been associated with antimicrobial effects due to their ability to disrupt bacterial cell wall synthesis.

- Case Studies : Ethyl derivatives of thiadiazole were noted for their dual action against both bacterial infections and cancer cells .

Study 1: Cytotoxicity Assessment

A series of 1,3,4-thiadiazole derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. The study concluded that modifications at specific positions on the phenyl residue significantly enhanced inhibitory activity .

Study 2: Enzyme Inhibition

Inhibitory assays revealed that methoxylated derivatives showed superior enzyme inhibition compared to other modifications. This highlights the importance of functional groups in enhancing biological activity .

Q & A

Q. What optimized synthetic routes are reported for 4-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization reactions using key intermediates. For example, benzoylisothiocyanate reacts with thiosemicarbazide in dry acetonitrile to form N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide, which is further functionalized via reactions with ethyl cyanoacetate and triethylamine to yield advanced intermediates (e.g., compound 3 in ). Subsequent derivatization with substituted acrylamido or pyridinyl groups under reflux conditions in ethanol or acetonitrile produces target compounds, achieving yields of 86–88% . Microwave-assisted synthesis is also noted for accelerating reactions involving Schiff base formation (e.g., trimethoxybenzylidene derivatives in ).

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Methodological Answer : Structural confirmation relies on:

- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3350–3352 cm⁻¹, C=O at ~1810 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., N=CH signals at δ 8.3–8.5 ppm) and carbon frameworks .

- Mass Spectrometry (MS) : Validates molecular weights (e.g., [M+H]⁺ peaks matching calculated values) .

- Elemental Analysis : Confirms purity via C, H, N, S percentages (e.g., C: 54.2%, N: 16.1% for compound 7i ) .

Q. How is preliminary biological screening conducted for this compound class?

- Methodological Answer : Initial assays focus on in vitro cytotoxicity using cancer cell lines (e.g., MCF-7, A549) via MTT assays. Compounds are tested at concentrations ranging from 1–100 µM, with IC₅₀ values calculated to prioritize leads. For example, derivatives with 3,4,5-trimethoxybenzylidene substituents ( ) show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends govern anticancer activity in this series?

- Methodological Answer : SAR studies reveal:

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on the benzamide ring enhance pro-apoptotic activity (e.g., compound 7e with 4-nitrophenyl, ).

- Hydrophobic Moieties : Bulky groups like furan or thiophene improve binding to hydrophobic kinase pockets (e.g., 7c and 7d , ).

- Hybridization Strategies : Conjugation with pyridinyl or triazole rings () modulates selectivity toward AKT or ERK pathways .

Q. What molecular mechanisms explain its pro-apoptotic and cell cycle arrest effects?

- Methodological Answer : Mechanistic studies involve:

- Western Blotting : Detection of caspase-3/9 activation and Bcl-2/Bax ratio changes confirms apoptosis induction .

- Flow Cytometry : Cell cycle arrest at G1/S or G2/M phases (e.g., 2-fold increase in G2/M population at 10 µM) correlates with CDK1/cyclin B downregulation .

- Kinase Assays : Direct inhibition of AKT phosphorylation (IC₅₀ = 4 µM) and ERK1/2 pathways () .

Q. How can computational methods predict binding modes and optimize derivatives?

- Methodological Answer : Molecular Docking (e.g., AutoDock Vina) with X-ray crystallographic data () identifies key interactions:

- Sulfonyl groups form hydrogen bonds with Arg273 in 15-lipoxygenase .

- Thiadiazole rings engage in π-π stacking with Phe176 in AKT1 .

QSAR Models : Use descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability and IC₅₀ values .

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer : Discrepancies (e.g., weak antimicrobial activity in vs. potent anticancer effects) are addressed by:

- Structural Comparisons : Antimicrobial assays used simpler benzamide derivatives lacking sulfonyl or pyridinyl groups .

- Assay Conditions : Varying cell lines (e.g., Gram-positive vs. cancer cells) and incubation times (24h vs. 72h) impact results .

- Dose-Response Validation : Re-testing compounds under standardized protocols (e.g., CLSI guidelines for antibiotics) clarifies potency .

Methodological Considerations for Future Research

- In Vivo Models : Use xenograft mice (e.g., HCT-116 tumors) to evaluate pharmacokinetics and toxicity. Dosing at 10–50 mg/kg (oral/i.p.) with LC-MS monitoring of plasma concentrations .

- Synthetic Scalability : Optimize microwave-assisted protocols () to reduce reaction times from hours to minutes while maintaining >85% yield .

- Data Reproducibility : Cross-validate spectral data (NMR, IR) with computational tools (e.g., ACD/Labs) to ensure structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.